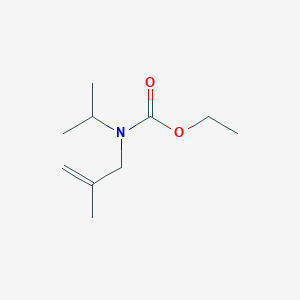![molecular formula C22H33ClO4 B14532364 3,5-Heptanedione, 4-[8-(2-chloro-4-methoxyphenoxy)octyl]- CAS No. 62489-84-3](/img/structure/B14532364.png)
3,5-Heptanedione, 4-[8-(2-chloro-4-methoxyphenoxy)octyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Heptanedione, 4-[8-(2-chloro-4-methoxyphenoxy)octyl]- is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is structurally characterized by a heptanedione backbone with a substituted phenoxy octyl chain. It has been studied for its potential antiviral properties and other biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Heptanedione, 4-[8-(2-chloro-4-methoxyphenoxy)octyl]- typically involves multi-step organic reactions. One common method includes the alkylation of 3,5-heptanedione with 8-(2-chloro-4-methoxyphenoxy)octyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Heptanedione, 4-[8-(2-chloro-4-methoxyphenoxy)octyl]- can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chloro group in the phenoxy chain can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3,5-Heptanedione, 4-[8-(2-chloro-4-methoxyphenoxy)octyl]- has been extensively studied for its antiviral properties. It has shown efficacy in inhibiting the infectivity of acute hemorrhagic conjunctivitis viruses in tissue culture . Additionally, it is used in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The antiviral activity of 3,5-Heptanedione, 4-[8-(2-chloro-4-methoxyphenoxy)octyl]- is attributed to its ability to interfere with viral replication. It does not inhibit interferon production or activity but works synergistically with interferon to enhance antiviral effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Arildone (WIN 38020): 4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-heptanedione.
2,2,6,6-Tetramethyl-3,5-heptanedione: Used as a ligand in metal-catalyzed reactions.
2,4-Heptanedione, 3,5-dimethyl: Another diketone with similar structural features.
Uniqueness
3,5-Heptanedione, 4-[8-(2-chloro-4-methoxyphenoxy)octyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its longer alkyl chain and phenoxy substitution differentiate it from other similar diketones, making it a valuable compound in antiviral research and organic synthesis.
Properties
CAS No. |
62489-84-3 |
|---|---|
Molecular Formula |
C22H33ClO4 |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
4-[8-(2-chloro-4-methoxyphenoxy)octyl]heptane-3,5-dione |
InChI |
InChI=1S/C22H33ClO4/c1-4-20(24)18(21(25)5-2)12-10-8-6-7-9-11-15-27-22-14-13-17(26-3)16-19(22)23/h13-14,16,18H,4-12,15H2,1-3H3 |
InChI Key |
PHJCEDSZHDCUML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CCCCCCCCOC1=C(C=C(C=C1)OC)Cl)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile](/img/structure/B14532314.png)






![4'-Iodo[1,1'-biphenyl]-3-amine](/img/structure/B14532362.png)

![5-[2-(2-Hydroxyethoxy)ethoxy]-5-oxopentanoate](/img/structure/B14532379.png)
